![molecular formula C16H29FO2Si B14313870 2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one CAS No. 113962-21-3](/img/structure/B14313870.png)
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one is a synthetic organic compound characterized by the presence of a fluoro group, an octyl chain, and a trimethylsilyl group attached to a cyclopentenone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Cyclopentenone Ring: The cyclopentenone ring can be synthesized through a series of reactions, including cyclization and oxidation.
Introduction of the Fluoro Group: The fluoro group is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Octyl Chain: The octyl chain is introduced through alkylation reactions, often using octyl halides in the presence of a strong base.
Trimethylsilylation: The trimethylsilyl group is added using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclopentenone ring to a cyclopentanol ring.
Substitution: The fluoro and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to certain targets, while the trimethylsilyl group can increase its stability and solubility. The octyl chain may facilitate membrane permeability, allowing the compound to reach intracellular targets.
相似化合物的比较
Similar Compounds
4-Octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one: Lacks the fluoro group, which may result in different reactivity and binding properties.
2-Fluoro-4-octylcyclopent-2-en-1-one: Lacks the trimethylsilyl group, potentially affecting its stability and solubility.
2-Fluoro-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one: Lacks the octyl chain, which may influence its membrane permeability and overall bioactivity.
Uniqueness
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one is unique due to the combination of its fluoro, octyl, and trimethylsilyl groups. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development.
属性
CAS 编号 |
113962-21-3 |
|---|---|
分子式 |
C16H29FO2Si |
分子量 |
300.48 g/mol |
IUPAC 名称 |
2-fluoro-4-octyl-4-trimethylsilyloxycyclopent-2-en-1-one |
InChI |
InChI=1S/C16H29FO2Si/c1-5-6-7-8-9-10-11-16(19-20(2,3)4)12-14(17)15(18)13-16/h12H,5-11,13H2,1-4H3 |
InChI 键 |
VUBOMDJRENTTMP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1(CC(=O)C(=C1)F)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)](/img/structure/B14313789.png)
![1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene](/img/structure/B14313791.png)
![2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one](/img/structure/B14313795.png)
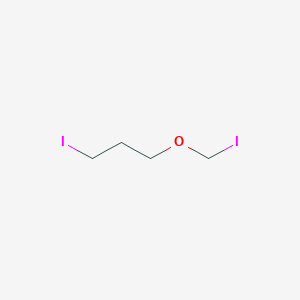
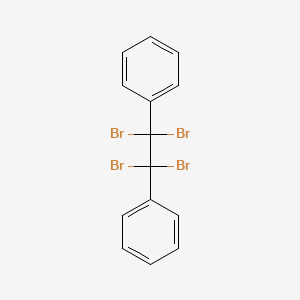
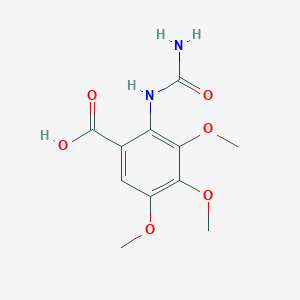

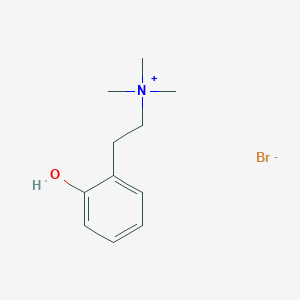

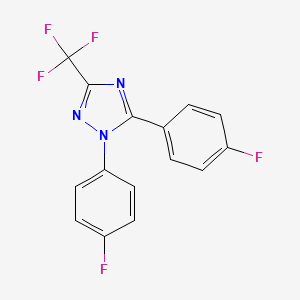
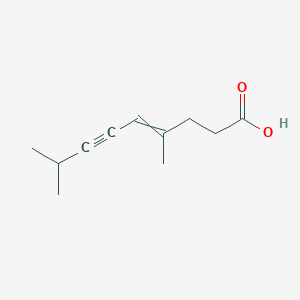
![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)

